N-desmethyldapoxetine

Description

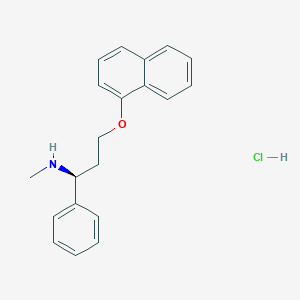

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H22ClNO |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1 |

InChI Key |

USKHWFSVXPFHHA-FYZYNONXSA-N |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-desmethyldapoxetine

Abstract

N-desmethyldapoxetine is the primary active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] The synthesis and characterization of this compound are crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of analytical standards for quality control in pharmaceutical manufacturing.[2][3] This guide provides a detailed technical overview of a viable synthetic route to this compound and a multi-faceted analytical approach for its thorough characterization, intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of this compound

Dapoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation, to form this compound.[4] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. Therefore, the availability of pure this compound as a reference standard is essential for:

-

Pharmacokinetic and Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.

-

Impurity Profiling: this compound can be present as a process-related impurity in the synthesis of dapoxetine or as a degradation product.[2]

-

Analytical Method Development: As a certified reference material for the validation of analytical methods, such as HPLC and LC-MS, used for quality control of dapoxetine drug substances and products.[5][6]

This guide outlines a logical and robust workflow for the synthesis and characterization of this compound, emphasizing the rationale behind the chosen methodologies.

Synthesis of (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (this compound)

The synthesis of this compound can be efficiently achieved by adapting established methods for dapoxetine synthesis.[7] The core strategy involves the preparation of a key intermediate, (S)-3-chloro-1-phenylpropan-1-ol, followed by etherification with 1-naphthol and subsequent amination with methylamine.

Synthetic Pathway Overview

The proposed three-step synthesis is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

-

3-Chloropropiophenone

-

Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Sodium borohydride (NaBH₄)

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Methylamine (solution in THF or ethanol)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol

The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is a critical step to establish the desired stereochemistry.

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF under a nitrogen atmosphere, slowly add a solution of borane-dimethyl sulfide complex (BMS) at 0-5 °C.

-

After stirring for 15 minutes, a solution of 3-chloropropiophenone in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

-

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-3-chloro-1-phenylpropan-1-ol.

Causality: The use of a chiral catalyst like the CBS reagent ensures the formation of the desired (S)-enantiomer with high enantiomeric excess, which is crucial for the biological activity of the final compound.

Step 2: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

This step involves a Williamson ether synthesis to couple the chiral alcohol with the naphthyl moiety.

-

To a solution of 1-naphthol in DMF, add powdered sodium hydroxide. Stir the mixture at room temperature until a clear solution is formed.

-

Add the solution of (S)-3-chloro-1-phenylpropan-1-ol in DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography provides pure (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Causality: The formation of the sodium naphthoxide in situ creates a potent nucleophile that readily displaces the chloride from the propyl chain.

Step 3: Synthesis of (S)-N-desmethyldapoxetine

The final step involves the introduction of the methylamino group. This is a two-part process involving activation of the hydroxyl group followed by nucleophilic substitution.

-

Activation: Dissolve (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The hydroxyl group is converted to a good leaving group (mesylate).

-

Amination: To the reaction mixture, add a solution of methylamine in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

-

Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The crude this compound is purified by column chromatography. For the hydrochloride salt, the purified free base is dissolved in a suitable solvent like isopropanol, and a solution of HCl in isopropanol is added to precipitate the salt.

Causality: Direct displacement of the hydroxyl group is difficult. Converting it to a mesylate creates an excellent leaving group, facilitating the subsequent Sₙ2 reaction with methylamine.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Comprehensive workflow for the characterization of this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, the expected spectral data can be predicted based on its chemical structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[8]

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent; chemical shifts (δ) in ppm)

| Assignment | Predicted ¹H NMR (δ, multiplicity, integration) | Predicted ¹³C NMR (δ) |

| N-CH₃ | ~2.4 (s, 3H) | ~34.0 |

| N-H | Variable, broad singlet (1H) | - |

| -CH₂-CH₂-O- | ~2.2-2.4 (m, 2H) | ~38.0 |

| -CH(Ph)- | ~4.2-4.4 (t, 1H) | ~60.0 |

| -CH₂-O-Naphthyl | ~4.1-4.3 (t, 2H) | ~68.0 |

| Phenyl-H | ~7.2-7.4 (m, 5H) | ~126.0, 128.0, 129.0, 142.0 |

| Naphthyl-H | ~7.0-8.2 (m, 7H) | ~105.0, 120.0-127.0, 134.0, 154.0 |

Note: These are predicted values. Actual experimental values may vary. The signals for the aliphatic protons will likely show complex splitting patterns due to diastereotopicity.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9] For this compound (C₂₀H₂₁NO), the expected exact mass is approximately 291.16 g/mol .

-

Expected Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the ether bond.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 (broad) | N-H stretch | Secondary amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1580-1600 | C=C stretch | Aromatic ring |

| 1250-1270 | C-O stretch | Aryl ether |

| 1090-1150 | C-N stretch | Amine |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% Trifluoroacetic acid in water) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 292 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Self-Validation: The combination of these analytical techniques provides a self-validating system. MS confirms the correct molecular weight. NMR confirms the carbon-hydrogen framework and the presence of the single methyl group. FTIR identifies the key functional groups (secondary amine, ether, aromatic rings). Finally, HPLC provides a quantitative measure of purity, ensuring the absence of significant impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 4: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO | Calculated |

| Molecular Weight | 291.39 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO | Inferred |

| pKa | ~10.12 (Predicted) |

Conclusion

This technical guide has detailed a robust and logical pathway for the synthesis of this compound, a key metabolite of dapoxetine. By adapting established synthetic methodologies for the parent drug, a reliable production of this important reference standard can be achieved. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the compound's identity and purity. While experimental spectral data is not widely published, the predicted data and analytical framework presented here provide a solid foundation for researchers and drug development professionals to produce and validate this compound for its critical applications in pharmaceutical science.

References

- Kang, S., et al. (2010). A highly efficient, enantioselective sequence has been developed for the synthesis of (S)- and (R)-dapoxetine. Journal of Organic Chemistry, 75(1), 237-240.

- Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol.

- Sandhya Madhuri, M., Sathyaraj, A., & Lanka, S. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 31-37.

- Ananda, S., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities in Dapoxetine hydrochloride. International Journal of Research in Pharmacy and Chemistry, 3(1), 75-84.

-

ResearchGate. (n.d.). Mass fragmentation pattern of IS, m/z 488.2 → 394.0. Retrieved from [Link]

- Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of DPX, DPX PMs, and PEG–PLGA. Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

YouTube. (2023). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

-

ScienceDirect. (2021). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Retrieved from [Link]

-

PubMed. (2012). Chiral recognition of dapoxetine enantiomers with methylated-gamma-cyclodextrin: a validated capillary electrophoresis method. Retrieved from [Link]

-

PubMed Central. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

ProQuest. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

JOCPR. (2013). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

JPR. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure drug desloratadine. Retrieved from [Link]

-

Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use Therein. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Dapoxetine. Retrieved from [Link]

-

MDPI. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

-

GSRS. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Duloxetine Synthesis. Retrieved from [Link]

-

PubMed Central. (2008). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Retrieved from [Link]

Sources

- 1. 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine | C19H19NO | CID 19884996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. rsc.org [rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | 116817-27-7 [amp.chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. agilent.com [agilent.com]

- 8. (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Hydrochloride ((R)-Duloxetine Hydrochloride) [lgcstandards.com]

- 9. (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride | 959392-22-4 [chemicalbook.com]

N-desmethyldapoxetine: Mechanistic Profile and Pharmacological Significance

[1]

Executive Summary

N-desmethyldapoxetine is the primary active metabolite of dapoxetine (Priligy), the first short-acting Selective Serotonin Reuptake Inhibitor (SSRI) approved for the on-demand treatment of premature ejaculation (PE).[1] While pharmacologically equipotent to its parent compound in inhibiting the serotonin transporter (SERT), this compound exhibits a distinct pharmacokinetic profile characterized by low plasma exposure and rapid elimination.[1]

This technical guide analyzes the molecular mechanism, metabolic formation, and experimental characterization of this compound.[1] It is designed for researchers and drug developers seeking to understand the dissociation between in vitro potency and in vivo clinical contribution in short-acting SSRIs.[1]

Molecular Pharmacology & Mechanism of Action

Core Mechanism: SERT Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of the Serotonin Transporter (SERT/SLC6A4) .

-

Target Binding: this compound binds to the central substrate-binding site (S1) of the SERT protein located on the presynaptic neuronal membrane.[1]

-

Reuptake Blockade: By occupying the S1 site, the molecule prevents the binding and transport of serotonin (5-HT) from the synaptic cleft back into the presynaptic terminal.

-

Synaptic Accumulation: This inhibition results in an immediate increase in extracellular 5-HT concentrations within the synaptic cleft, enhancing activation of postsynaptic 5-HT receptors (particularly 5-HT2C and 5-HT1A) involved in the ejaculatory delay reflex.[1]

Selectivity and Potency Profile

This compound retains the high selectivity profile of the parent compound.[1] While specific public

Table 1: Comparative Binding Affinity and Selectivity Profile

| Target Transporter | Compound | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. SERT) |

| SERT (5-HT) | Dapoxetine | 1.12 | 9.5 | 1.0 (Baseline) |

| SERT (5-HT) | This compound | ~1.0 - 2.0 | ~10.0 | Equipotent |

| NET (Norepinephrine) | Dapoxetine | 202 | - | ~180-fold lower |

| DAT (Dopamine) | Dapoxetine | 1,720 | - | ~1,500-fold lower |

*Values estimated based on "equipotent" classification in FDA/EMA pharmacology reviews [1][3].

Mechanism Visualization

The following diagram illustrates the synaptic intervention of this compound.

Caption: this compound acts as a competitive antagonist at the SERT transporter, preventing 5-HT reuptake and potentiating downstream signaling.[1]

Metabolic Pathway & Pharmacokinetics[1][2]

Unlike chronic SSRIs (e.g., fluoxetine) where active metabolites significantly extend the half-life, this compound contributes minimally to clinical efficacy due to limited exposure.[1]

Biotransformation

Dapoxetine undergoes extensive first-pass metabolism in the liver.[1]

-

N-demethylation: The primary pathway involves CYP3A4 and CYP2D6 removing a methyl group to form this compound.[1]

-

Downstream: this compound is further metabolized to didesmethyldapoxetine (active but negligible concentration).[1]

-

Alternative: Flavin-containing monooxygenase 1 (FMO1) converts dapoxetine to Dapoxetine-N-oxide (inactive).[1]

Pharmacokinetic Dissociation[1]

-

Plasma Concentration: this compound circulates at concentrations <3% of the parent compound [1].[1]

-

Protein Binding: Like the parent (>99% bound), the metabolite is highly protein-bound, limiting the free fraction available for CNS penetration.[1]

-

Clinical Implication: In standard metabolizers, the therapeutic effect is driven almost exclusively by the parent drug.[1] However, in CYP2D6 poor metabolizers or during co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole), metabolite ratios may shift, though the parent drug's accumulation remains the primary safety concern.[1]

Caption: Metabolic cascade of dapoxetine. This compound is formed primarily via CYP3A4 and 2D6 but rapidly cleared.[1]

Experimental Validation Framework

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended. These assays distinguish between simple binding affinity and functional reuptake inhibition.[1][2]

Protocol A: Radioligand Binding Assay (SERT Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Preparation:

-

Incubation:

-

Termination:

-

Analysis:

Protocol B: Functional [³H]-5-HT Uptake Inhibition

Objective: Confirm the molecule functionally blocks serotonin transport, not just binds to the transporter.[1]

-

Cell Culture: Plate hSERT-expressing cells in 24-well plates (10⁵ cells/well).

-

Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate with this compound (various concentrations) for 10 min at 37°C.

-

Uptake Initiation:

-

Add [³H]-Serotonin (20 nM final concentration).[1]

-

Incubate for exactly 5 minutes (linear phase of uptake).

-

-

Termination & Lysis:

-

Quantification:

Clinical Relevance & Safety

While this compound is pharmacologically active, its clinical relevance is mitigated by its pharmacokinetics.[1][3]

-

Efficacy: The rapid onset and clearance of the parent drug (dapoxetine) drive the "on-demand" efficacy.[1] The metabolite does not accumulate sufficiently to alter this profile, preventing the "hangover" effects seen with long-acting SSRIs.[1]

-

Drug-Drug Interactions (DDI): Since the metabolite formation relies on CYP3A4/2D6, inhibitors of these enzymes increase exposure to the parent drug significantly more than the metabolite.[1] Safety warnings regarding CYP inhibitors are therefore driven by dapoxetine levels, not this compound toxicity [4].[1]

References

-

Modi, N. B., et al. (2006).[1][4] Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation.[1][3][4] Journal of Clinical Pharmacology.[1][4] Link

-

Gengo, P. J., et al. (2005).[1] Monoamine transporter binding and inhibition profile of dapoxetine.[5] (Data cited in FDA NDA 021937 Pharmacology Review).[1]

-

European Medicines Agency (EMA). (2009).[1] CHMP Assessment Report for Priligy (Dapoxetine).[1] Procedure No. EMEA/H/C/001040.[1] Link

-

McMahon, C. G. (2012).[1][3] Dapoxetine: a new option in the medical management of premature ejaculation.[4][6] Therapeutic Advances in Urology.[1] Link

-

Andersson, K. E., et al. (2006).[1] Pharmacokinetic and pharmacodynamic properties of dapoxetine, a novel 'on demand' treatment for premature ejaculation.[3] BJU International.[1] Link

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

N-desmethyldapoxetine chemical structure and properties

Structure, Properties, and Pharmacological Profile[1][2][3]

Executive Summary

N-Desmethyldapoxetine (also known as nordapoxetine) is the primary pharmacologically active metabolite of Dapoxetine , a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) utilized for the treatment of premature ejaculation (PE). Formed via hepatic demethylation mediated by cytochrome P450 isozymes (primarily CYP2D6 and CYP3A4), this metabolite retains a high affinity for the serotonin transporter (SERT).

While this compound exhibits a potency profile roughly equivalent to the parent compound, its clinical contribution is constrained by its rapid elimination and low circulating plasma concentrations (<3% of parent AUC). However, in drug development and forensic toxicology, it serves as a critical biomarker for dapoxetine metabolism and compliance monitoring.

Chemical Architecture & Properties[1][2][4][5]

This compound is a secondary amine resulting from the removal of a single methyl group from the tertiary amine of dapoxetine. It retains the core chiral phenylpropylamine scaffold essential for SERT binding.

2.1 Physicochemical Data Table

| Property | Data | Notes |

| IUPAC Name | (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | Stereochemistry is preserved from parent.[1] |

| CAS Number | 119357-18-5 | Free base. |

| Molecular Formula | C₂₀H₂₁NO | Loss of CH₂ relative to Dapoxetine. |

| Molecular Weight | 291.39 g/mol | Parent MW: ~305.4 g/mol . |

| Chirality | (S)-Enantiomer | The (S)-enantiomer is the eutomer (active form). |

| pKa (Predicted) | ~9.2 | Secondary amines are typically more basic than their tertiary counterparts. |

| LogP (Predicted) | 4.6 | Highly lipophilic; crosses blood-brain barrier. |

| Solubility | Low in water (Free base) | Soluble in DMSO, Methanol, Acetonitrile. |

2.2 Structural Analysis

The molecule features a naphthalene ether moiety linked to a phenylpropyl backbone . The secondary amine functionality allows for potential further metabolism (didesmethylation) and influences its binding kinetics compared to the tertiary amine parent.

Metabolic Formation & Signaling

Dapoxetine undergoes extensive first-pass metabolism. The primary pathway involves N-demethylation to this compound, followed by further demethylation to N,N-didesmethyldapoxetine.

3.1 Biosynthetic Pathway Diagram

The following diagram illustrates the stepwise demethylation catalyzed by hepatic enzymes.

Caption: Hepatic biotransformation of Dapoxetine showing the formation of this compound via CYP-mediated demethylation.

Pharmacological Profile[1][6][7][8]

4.1 Mechanism of Action

This compound functions as a potent SERT inhibitor . It blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby increasing 5-HT availability at postsynaptic receptors.[2]

-

Target: Sodium-dependent Serotonin Transporter (SLC6A4).

-

Potency: Equipotent to Dapoxetine.

-

Dapoxetine Ki (SERT): ~1.12 nM.

-

N-Desmethyl Ki (SERT): Estimated ~1.0–2.0 nM.[3]

-

-

Selectivity: Like the parent, it exhibits high selectivity for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

4.2 Clinical Relevance

Despite its high potency, this compound contributes minimally to the acute therapeutic effect.

-

Plasma Exposure: The AUC (Area Under the Curve) of the metabolite is less than 3% of the parent drug.

-

Protein Binding: Highly bound (>99%) to serum proteins, limiting the free fraction available for CNS penetration.

Experimental Protocols

5.1 Chemical Synthesis (Laboratory Scale)

For research purposes, this compound can be synthesized via a nucleophilic substitution pathway analogous to dapoxetine, substituting dimethylamine with methylamine.

Reagents:

-

(S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol (Intermediate Alcohol)

-

Mesyl Chloride (MsCl) or Thionyl Chloride (SOCl₂)

-

Methylamine (aqueous or THF solution)

-

Triethylamine (Base)

Protocol:

-

Activation: Dissolve 1.0 eq of the chiral alcohol in dichloromethane (DCM) at 0°C. Add 1.2 eq Triethylamine. Dropwise add 1.1 eq MsCl. Stir for 2 hours to form the mesylate.

-

Substitution: Transfer the mesylate solution to a pressure vessel. Add excess Methylamine (5.0 eq) in THF.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Quench with water. Extract with Ethyl Acetate.[4][5][6] Wash organic layer with brine.[4][6] Dry over Na₂SO₄.[4][6]

-

Purification: Flash column chromatography (Silica gel; Eluent: Hexane/EtOAc with 1% Triethylamine).

5.2 Analytical Quantification (LC-MS/MS)

This protocol is validated for detecting this compound in human plasma.

System Configuration:

-

Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo TQD).

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Gradient:

-

0-0.5 min: 90% A

-

0.5-3.0 min: Linear ramp to 10% A

-

3.0-4.0 min: Hold 10% A

MS Parameters (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Dapoxetine | 306.2 | 261.2 | 30 | 20 |

| This compound | 292.2 | 261.2 | 30 | 22 |

| IS (Carbamazepine) | 237.1 | 194.2 | 30 | 25 |

Workflow Diagram:

Caption: Bioanalytical workflow for the extraction and quantification of this compound from plasma.

References

-

Dresser, M. J., et al. (2006). "Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation."[7] International Journal of Impotence Research, 18, 96–100. Link

-

Modi, N. B., et al. (2006). "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation." Journal of Clinical Pharmacology, 46(3), 301-309. Link

-

Zhang, W., et al. (2016). "Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 118, 5-12. Link

-

PubChem Compound Summary. (2024). "rac N-Demethyl Dapoxetine."[1][8] National Center for Biotechnology Information. Link

-

Andersson, K., et al. (2006). "Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation."[7] BJU International, 97(2), 311-315. Link

Sources

- 1. rac N-Demethyl Dapoxetine | C20H21NO | CID 11779061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Improved Process For Preparation Of S(+)Dapoxetine Hydrochloride [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rac N-Demethyl Dapoxetine | C20H21NO | CID 11779061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Metabolism of Dapoxetine to N-desmethyldapoxetine

Executive Summary

This technical guide details the in vitro characterization of the metabolic conversion of dapoxetine to its primary active metabolite, N-desmethyldapoxetine . Dapoxetine, a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) utilized for premature ejaculation, undergoes extensive hepatic metabolism.[1][2] The N-demethylation pathway is critical as it yields a pharmacologically active metabolite with a potency profile similar to the parent compound, although it circulates at lower concentrations.

This document serves as a protocol for researchers to replicate the metabolic phenotype, determine kinetic parameters (

Mechanistic Overview & Pathway[3]

Chemical Transformation

The conversion of dapoxetine to this compound involves the oxidative removal of a methyl group from the terminal amine.

-

Substrate: Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)[3][4]

-

Product: this compound (Secondary amine)

-

Enzymology: This reaction is catalyzed primarily by CYP2D6 and CYP3A4 , with minor contributions from FMO1 (Flavin-containing monooxygenase 1) in parallel pathways (N-oxidation).

Clinical Relevance

While dapoxetine has a short half-life (initial

-

Phenotyping: Understanding the impact of CYP2D6 polymorphisms (Poor vs. Extensive Metabolizers).

-

Drug-Drug Interactions (DDI): Assessing potential accumulation when co-administered with potent CYP3A4 inhibitors (e.g., ketoconazole) or CYP2D6 inhibitors (e.g., fluoxetine).

Figure 1: Primary hepatic metabolic pathways of dapoxetine, highlighting the N-demethylation cascade.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), the experimental design must account for enzyme stability, linear conditions, and specific detection.

Test System Selection

-

Human Liver Microsomes (HLM): Pooled HLM (n > 50 donors) is the gold standard for determining intrinsic clearance (

) to average out polymorphic variability. -

Recombinant CYPs (rCYP): Use rCYP2D6 and rCYP3A4 specifically to calculate the fraction metabolized (

) by each isoform.

Critical Parameters

| Parameter | Recommended Condition | Rationale |

| Protein Concentration | 0.1 – 0.5 mg/mL | Prevents non-specific binding and substrate depletion > 10%. |

| Incubation Time | 10 – 30 minutes | Ensures reaction remains in the initial rate phase (linearity). |

| Buffer System | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH mimicry for optimal CYP activity. |

| Cofactor | NADPH (1 mM) or Regenerating System | Essential electron donor for P450 catalytic cycle. |

| Substrate Range | 0.1 – 100 | Spans the expected |

Detailed Protocol: Microsomal Incubation

This protocol describes the determination of kinetic parameters (

Reagents Preparation

-

Stock Solution: Dissolve Dapoxetine HCl in Methanol or DMSO (Final organic solvent < 0.1% v/v in incubation).

-

NADPH Regenerating System: Combine NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase in buffer.

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS), e.g., Dapoxetine-d6 or Carbamazepine.

Workflow Execution

-

Pre-incubation: Mix HLM (0.5 mg/mL final) and Dapoxetine (varying concentrations) in phosphate buffer. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Shake at 37°C for the determined linear time (e.g., 20 min).

-

Termination: Add 2 volumes of Quenching Solution (Ice-cold ACN + IS).

-

Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Transfer supernatant to LC-MS/MS vials.

Figure 2: Step-by-step microsomal incubation workflow for kinetic characterization.

Analytical Methodology (LC-MS/MS)[3][6][7][8]

Precise quantification is required to distinguish the metabolite from the parent drug. The following method is validated for sensitivity and specificity.

Chromatographic Conditions

-

Column: Acquity UPLC BEH C18 (

mm, 1.7 -

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Dapoxetine | 306.3 | 261.2 | 30 | 20 |

| This compound | 292.2 | 261.2 | 30 | 22 |

| Dapoxetine-d6 (IS) | 312.3 | 267.2 | 30 | 20 |

Note: The transition to m/z 261.2 represents the loss of the amine moiety (dimethylamine for parent, methylamine for metabolite), leaving the stable naphthyl-ether carbocation.

Data Analysis & Interpretation

Kinetic Modeling

Plot the velocity of formation (

If substrate inhibition is observed (common with CYP2D6 substrates at high concentrations), use the substrate inhibition model:

Intrinsic Clearance Calculation

Calculate in vitro intrinsic clearance (

Phenotyping (Inhibition Strategy)

To confirm the fractional contribution of CYP2D6 vs. CYP3A4:

-

Chemical Inhibition: Incubate dapoxetine with specific inhibitors:

-

Quinidine (1

M) for CYP2D6. -

Ketoconazole (1

M) for CYP3A4.

-

-

Calculation:

References

-

Modi, N. B., et al. (2006). "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation."[8][9] Journal of Clinical Pharmacology.

-

Kataoka, T., et al. (2021). "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." Molecules.

-

Zhang, W., et al. (2016). "Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

FDA Center for Drug Evaluation and Research. (2012). "Guidance for Industry: Drug Interaction Studies – Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations."

-

Gui, Y., et al. (2018). "Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine."[10] Pharmacology Research & Perspectives.

Sources

- 1. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dapoxetine - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantitation of N-desmethyldapoxetine in Human Plasma via LC-MS/MS

Executive Summary

This application note details the development of a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of N-desmethyldapoxetine , the major pharmacologically active metabolite of Dapoxetine. While Dapoxetine is widely prescribed for premature ejaculation (PE), accurate pharmacokinetic (PK) profiling requires the simultaneous monitoring of its metabolic products.

This protocol addresses specific analytical challenges, including the separation of the metabolite from the parent drug (which shares a similar fragmentation pattern) and the mitigation of matrix effects in plasma samples. We utilize a Protein Precipitation (PPT) workflow for throughput, with an alternative Liquid-Liquid Extraction (LLE) strategy for high-sensitivity applications.

Metabolic Context & Target Analytes[1]

Dapoxetine is rapidly metabolized in the liver, primarily by CYP2D6 and CYP3A4 .[1][2] The primary metabolic pathway involves N-demethylation to form This compound , which retains pharmacological activity. Further oxidation leads to Dapoxetine-N-oxide.

Metabolic Pathway Diagram

Figure 1: Hepatic biotransformation of Dapoxetine highlighting the formation of the target analyte, this compound.

Physicochemical Profile & Method Strategy

Successful method development relies on understanding the molecule's properties.

| Property | Characteristics | Analytical Implication |

| Chemical Structure | Secondary Amine | Basic pKa (~9.5). Retains well on C18 in high pH, but ionizes best in acidic conditions (ESI+). |

| LogP | ~3-4 (Lipophilic) | High organic solvent required for elution. Good candidate for LLE. |

| Mass Shift | -14 Da vs. Parent | Requires high chromatographic resolution to prevent isotopic interference from the parent drug. |

Expert Insight: Because this compound is a secondary amine, it can exhibit peak tailing due to interaction with residual silanols on silica columns. We select a BEH C18 or Kinetex C18 column, which utilizes end-capping technology to minimize these secondary interactions.

Sample Preparation Protocols

We present two protocols. Protocol A (PPT) is recommended for high-throughput clinical trials. Protocol B (LLE) is recommended for trace-level analysis or when matrix suppression is high.

Protocol A: Protein Precipitation (High Throughput)

Best for: Routine PK studies, concentration > 1 ng/mL.

-

Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

-

ISTD Addition: Add 20 µL of Internal Standard working solution (Dapoxetine-d7, 500 ng/mL in 50% MeOH).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Milli-Q water (to match initial mobile phase).

Protocol B: Liquid-Liquid Extraction (High Purity)

Best for: Low concentrations (< 0.5 ng/mL) or lipid-rich plasma.

-

Basification: To 100 µL plasma, add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Ammonium Carbonate buffer (pH 10). Rationale: Neutralizes the amine charge, driving the drug into the organic layer.

-

Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).

-

Agitation: Shake for 10 minutes; Centrifuge at 10,000 rpm for 5 min.

-

Evaporation: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290)

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mobile Phase Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Load Sample |

| 2.50 | 90 | Elute Analytes |

| 3.00 | 90 | Wash Column |

| 3.10 | 20 | Re-equilibrate |

| 4.00 | 20 | End Run |

Mass Spectrometry Parameters

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | CE (eV) | Role |

| Dapoxetine | 306.3 | 261.2 | 30 | 20 | Quantifier |

| 306.3 | 157.2 | 30 | 35 | Qualifier | |

| This compound | 292.2 | 261.2 | 30 | 22 | Quantifier |

| 292.2 | 157.2 | 30 | 38 | Qualifier | |

| Dapoxetine-d7 (IS) | 313.3 | 164.2 | 30 | 22 | Quantifier |

Note: The product ion 261.2 represents the loss of the dimethyl/monomethyl-amine chain, leaving the core structure. The 157.2 ion represents the naphthyl fragment.

Analytical Workflow Diagram

Figure 2: End-to-end bioanalytical workflow from plasma extraction to data quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must pass the following criteria:

-

Linearity: The method should be linear from 0.1 ng/mL to 100 ng/mL (r² > 0.99).

-

Accuracy & Precision: Intra- and inter-day variability must be within ±15% (±20% for LLOQ).

-

Matrix Effect: Calculate the Matrix Factor (MF). If MF < 0.85 or > 1.15, switch from Protocol A (PPT) to Protocol B (LLE).

-

Carryover: Inject a blank after the highest standard (ULOQ). Response must be < 20% of the LLOQ.

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Interaction between the secondary amine and silanols.

-

Fix: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) or switch to a "High Strength Silica" (HSS) column.

-

-

Issue: Signal Suppression.

-

Cause: Co-eluting phospholipids.

-

Fix: Monitor phospholipid transition (m/z 184 -> 184). If they co-elute with this compound (RT ~2.5 min), adjust the gradient to flush lipids later (after 3.0 min).

-

References

-

Zhang, W., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

-

Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology.

-

Gui, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: In Vitro Characterization of N-Desmethyldapoxetine (NDD) Activity at the Human Serotonin Transporter (hSERT)

[1]

Introduction & Biological Context

Dapoxetine is a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) primarily indicated for the treatment of premature ejaculation.[1][2] Unlike chronic SSRIs (e.g., fluoxetine), dapoxetine requires a rapid onset and clearance profile.[1] N-desmethyldapoxetine (NDD) is the primary active metabolite formed via N-demethylation by CYP3A4 and CYP2D6.[1]

While NDD circulates at lower plasma concentrations than the parent drug in extensive metabolizers, it exhibits equipotent pharmacological activity at the serotonin transporter (SERT).[1] Therefore, quantifying NDD activity is critical for:

-

Safety Profiling: Understanding total serotonergic load, particularly in CYP2D6 poor metabolizers where metabolite ratios shift.[1]

-

Potency Validation: Confirming that metabolic biotransformation does not result in loss of target engagement.[1]

This guide details two complementary assays to characterize NDD: a Functional Fluorescence Uptake Assay (for high-throughput screening of transport inhibition) and a Radioligand Binding Assay (for determining thermodynamic affinity constants,

Mechanistic Pathway & Rationale

Understanding the metabolic fate and target engagement is a prerequisite for assay design.[1] NDD acts by allosterically or competitively binding to the hSERT, preventing the reuptake of serotonin (5-HT) from the synaptic cleft.[1]

Diagram 1: Metabolic Formation and Mechanism of Action[1]

Figure 1: Pharmacological pathway of Dapoxetine and its active metabolite NDD targeting hSERT.[1]

Experimental Strategy

To robustly characterize NDD, we employ a "Dual-Pillar" approach:

| Feature | Protocol A: Functional Uptake (Primary) | Protocol B: Radioligand Binding (Validation) |

| Readout | Fluorescence (RFU) | Radioactivity (CPM) |

| Metric | IC50 (Inhibitory Concentration) | Ki (Affinity Constant) |

| Mechanism | Measures blockade of transport function | Measures physical binding to the site |

| Throughput | High (96/384-well) | Low/Medium |

| Safety | Non-radioactive | Requires 3H-Ligands |

Protocol A: High-Throughput Functional Uptake Assay

Objective: Determine the IC50 of NDD by measuring its ability to block the uptake of a fluorescent neurotransmitter mimetic (e.g., ASP+ or Molecular Devices Neurotransmitter Dye) into HEK-293 cells stably expressing hSERT.[1]

Reagents & Equipment[3]

-

Cell Line: HEK-293 stably transfected with hSERT (e.g., Revvity or ATCC).[1]

-

Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.[1]

-

Critical: Add 0.1% BSA to prevent lipophilic NDD from sticking to plasticware.[1]

-

-

Substrate: Fluorescent Neurotransmitter Uptake Dye (Ex 440nm / Em 520nm).

-

Control: Paroxetine (Positive Control).[1]

-

Detection: FLIPR or standard Fluorescence Plate Reader.[1][3]

Step-by-Step Methodology

-

Cell Plating (Day -1):

-

Compound Preparation:

-

Dissolve NDD in 100% DMSO to 10 mM stock.

-

Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 0.5%).

-

Range: 10 µM down to 0.1 nM.[1]

-

-

Equilibration (Day 0):

-

Uptake Reaction:

-

Data Calculation:

-

Calculate the slope (Vmax) of the linear portion of the uptake curve (typically 2–10 mins).[1]

-

Normalize slope to Vehicle (100% activity) and Fully Inhibited (0% activity).

-

Diagram 2: Functional Assay Workflow

Figure 2: Workflow for the fluorescence-based hSERT uptake inhibition assay.

Protocol B: Radioligand Binding Competition Assay (Validation)

Objective: Determine the affinity (

Reagents

-

Membranes: Prepared from HEK-hSERT cells or Rat Brain Synaptosomes.[1]

-

Radioligand: [3H]-Citalopram (Specific Activity ~80 Ci/mmol) or [3H]-Paroxetine.[1]

-

Why Citalopram? High selectivity for SERT over NET/DAT.[1]

-

-

NSB Control: 10 µM Fluoxetine (defines Non-Specific Binding).[1]

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology

-

Preparation: Thaw membranes and homogenize gently in assay buffer. Dilute to ~5–10 µg protein/well.[1]

-

Assembly (in 96-well plate):

-

Incubation: Incubate for 60 minutes at 25°C (Room Temp).

-

Note: Equilibrium is slower at 4°C; RT is preferred for SERT ligands.

-

-

Harvesting:

-

Counting: Add scintillant and count on a Beta-counter.

Data Analysis & Expected Results

Calculation of IC50 and Ki

Use non-linear regression (4-parameter logistic fit) to determine IC50.[1]

For the binding assay, convert IC50 to

- = Concentration of radioligand used.[1]

- = Dissociation constant of the radioligand (determined experimentally).[1]

Reference Data Table

The following values are representative ranges derived from literature for validation purposes.

| Compound | Assay Type | Parameter | Expected Value Range | Source |

| Dapoxetine | Binding ([3H]-Paroxetine) | Ki | 1.0 – 5.0 nM | [1] |

| This compound | Binding ([3H]-Paroxetine) | Ki | 1.0 – 5.0 nM | [1, 2] |

| Dapoxetine | Functional Uptake | IC50 | 5.0 – 20.0 nM | [3] |

| This compound | Functional Uptake | IC50 | 5.0 – 20.0 nM | [3] |

Interpretation: NDD should exhibit a

Troubleshooting & Critical Parameters

-

Lipophilicity: NDD is highly lipophilic.[1]

-

Oxidation: Serotonin (if used as a tracer) oxidizes rapidly.[1]

-

Solution: Add Ascorbic Acid (0.1 mM) to the buffer if using native [3H]-5-HT.[1]

-

-

Edge Effects: In 96-well plates, evaporation can alter concentrations.[1]

-

Solution: Use breathable seals during incubation or avoid outer wells.[1]

-

References

-

Dresser, G. K., et al. (2004).[1][4] "Dapoxetine, a novel selective serotonin transport inhibitor..."[1] Journal of Clinical Pharmacology.

-

Modi, N. B., et al. (2006).[1][4] "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride..." Journal of Clinical Pharmacology.

-

Molecular Devices. (2023).[1] "Neurotransmitter Transporter Uptake Assay Kit Application Note."

-

Andersson, K., et al. (2006).[1] "Pharmacology of dapoxetine in the rat..." Journal of Urology.

Application Notes & Protocols: The Role and Quantification of N-desmethyldapoxetine in Pharmacokinetic Studies

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-desmethyldapoxetine in the pharmacokinetic (PK) evaluation of dapoxetine. We delve into the metabolic significance of this compound, its contribution to the overall pharmacological profile of dapoxetine, and the critical need for its accurate quantification. This guide furnishes detailed, field-proven protocols for the bioanalysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument configuration, and full method validation according to regulatory standards.

Introduction: The Pharmacokinetic Significance of this compound

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid absorption and elimination, making it suitable for the on-demand treatment of premature ejaculation (PE).[1][2] Its therapeutic effect is intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism. Dapoxetine is biotransformed by cytochrome P450 isoenzymes, primarily CYP2D6 and CYP3A4, into several metabolites.[3]

The principal metabolic pathways include N-oxidation and N-demethylation.[4] This leads to the formation of key metabolites such as dapoxetine-N-oxide, this compound (desmethyldapoxetine), and didesmethyldapoxetine.[4][5] While dapoxetine-N-oxide is pharmacologically inactive, this compound exhibits pharmacological activity comparable to the parent drug.[3][6]

However, under normal metabolic conditions, the plasma concentrations of this compound are substantially lower than dapoxetine, accounting for less than 3% of the circulating drug species, thereby limiting its overall clinical effect.[3][6] This low concentration does not diminish its importance. Accurate measurement of this compound is crucial for several reasons:

-

Comprehensive PK Profiling: A complete understanding of a drug's disposition requires characterizing the exposure of its active metabolites.

-

Drug-Drug Interaction (DDI) Studies: Co-administration of dapoxetine with potent CYP2D6 or CYP3A4 inhibitors can significantly alter its metabolism, potentially increasing the exposure of this compound and influencing the overall safety and efficacy profile.[5]

-

Pharmacogenomics: Patients with genetic polymorphisms leading to poor CYP2D6 metabolism may exhibit an altered parent-to-metabolite ratio, making metabolite quantification essential for this subpopulation.

-

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require the characterization of major or active metabolites in pharmacokinetic studies.[7]

This application note provides the scientific rationale and a validated protocol for the precise and robust quantification of this compound, enabling a thorough evaluation of dapoxetine's complete pharmacokinetic profile.

Metabolic Pathway of Dapoxetine

The metabolic conversion of dapoxetine is a critical aspect of its pharmacokinetic profile. The primary N-demethylation step is illustrated below.

Caption: Metabolic conversion of Dapoxetine to its primary active metabolite.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[8][9] The following sections outline a robust method for determining this compound concentrations in human plasma.

Rationale for Method Selection

-

Sample Preparation: Protein Precipitation (PP) is chosen for its simplicity, speed, and ability to provide adequate sample cleanup for LC-MS/MS analysis.[8][10] While Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can yield cleaner extracts, the high selectivity of tandem mass spectrometry often obviates the need for more complex procedures, making PP a highly efficient choice for high-throughput analysis.[9]

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is highly recommended. An SIL-IS is the ideal choice as it co-elutes with the analyte and shares identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[8] If an SIL-IS is unavailable, a structural analog can be used, but requires more rigorous validation of matrix effects.[11]

-

Chromatography: Reversed-phase chromatography with a C18 column provides excellent retention and separation for moderately polar compounds like this compound. A gradient elution ensures a short run time while maintaining sharp peak shapes and resolution from endogenous matrix components.

-

Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[11] By monitoring a specific precursor-to-product ion transition, the instrument can selectively detect the analyte of interest even in the presence of co-eluting interferences.

Experimental Workflow

The overall process from sample receipt to data generation is a systematic workflow designed to ensure data integrity and reproducibility.

Caption: High-level workflow for the bioanalysis of this compound.

Detailed Bioanalytical Protocol

This protocol is intended as a validated starting point and should be fully verified according to internal SOPs and regulatory guidelines before implementation.[7][12]

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d7 (or other suitable IS)

-

HPLC-grade Acetonitrile, Methanol

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Control Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, zero standards, CS, QCs, and unknown samples.

-

Pipette 100 µL of the corresponding matrix (blank plasma, spiked plasma for CS/QCs, or study sample) into the labeled tubes.

-

Add 25 µL of the IS working solution to all tubes except the blank matrix tubes. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to all tubes.

-

Cap and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions. These serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| LC System | High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) system | UHPLC provides higher resolution and faster run times. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for good retention of the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak shape. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | See Table 2 below | A gradient is essential for separating the analyte from early-eluting matrix components and ensuring a clean baseline. |

Table 2: Example LC Gradient Profile

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups on this compound are readily protonated. |

| MRM Transitions | See Table 4 below | Specific precursor-product ion pairs ensure high selectivity. |

| Source Temp. | 500°C | Optimal for desolvation of the mobile phase. |

| IonSpray Voltage | +5500 V | Creates a stable spray for efficient ionization. |

| Gas Settings | Instrument-dependent | Must be optimized to maximize signal. |

Table 4: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|

| This compound | 292.2 | 157.2 | 100 |

| This compound-d7 (IS) | 299.2 | 164.2 | 100 |

(Note: These transitions are predictive and must be confirmed by infusing the pure compound into the mass spectrometer. The product ion for dapoxetine is often m/z 157.2, arising from the naphthyloxy ethyl fragment, which would be conserved in the N-desmethyl metabolite. The deuterated IS would show a corresponding mass shift.)[13]

Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[14][15] The validation should be conducted in accordance with current guidelines from the FDA and/or ICH M10.[7][16][17]

Table 5: Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response. |

| Calibration Curve | To define the relationship between instrument response and concentration. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-run accuracy (RE%) and precision (CV%) must be within ±15% for QC samples (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x the response of a blank sample. Accuracy and precision must be within ±20%. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor CV should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Should be consistent and reproducible, though no specific value is mandated. |

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration (freshly prepared samples). |

| - Freeze-Thaw Stability | Simulates samples being frozen and thawed multiple times. | At least 3 cycles at two QC levels. |

| - Bench-Top Stability | Simulates samples sitting at room temperature before processing. | Duration should reflect expected lab handling time. |

| - Long-Term Stability | To define the storage duration for study samples. | Stored at intended temperature (e.g., -70°C) for a period exceeding the study duration. |

| - Post-Preparative Stability | To assess stability of the processed extract in the autosampler. | Duration should cover the expected analytical run time. |

Application in a Pharmacokinetic Study

Once the method is fully validated, it can be applied to analyze samples from a clinical or non-clinical pharmacokinetic study. Blood samples are collected at various time points after administration of dapoxetine. The resulting plasma concentration-time data for both dapoxetine and this compound are then used to calculate key PK parameters using non-compartmental analysis. This allows for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, providing a complete picture of the in vivo behavior of both the parent drug and its active metabolite.

References

-

McMahon, C. G., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology, 1(1), 1-11. [Link]

-

Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]

-

McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 4(5), 233-251. [Link]

-

Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

-

Mulhall, J. P. (2008). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International, 102(S2), 11-16. [Link]

-

Xia, Y., et al. (2021). Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. The Journal of Clinical Pharmacology, 61(7), 928-936. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters for dapoxetine alone and in combination with tadalafil or sildenafil. [Link]

-

ResearchGate. (n.d.). Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). [Link]

-

ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. [Link]

-

Dresser, M. J., et al. (2006). Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men. Journal of Clinical Pharmacology, 46(9), 1012-1019. [Link]

-

Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Rodrigues, M., et al. (2024). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 124016. [Link]

-

KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

-

Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2596. [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(2), 114-123. [Link]

-

ResearchGate. (n.d.). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

-

Choi, C-I., et al. (2012). Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 885-886, 103-108. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Common experimental errors in N-desmethyldapoxetine quantification

Welcome to the technical support center for the bioanalytical quantification of N-desmethyldapoxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to identify and resolve common experimental errors, ensuring the accuracy and reliability of your data.

Introduction: The Analytical Challenge

This compound is a primary active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[1] However, like any bioanalytical method, the quantification of this compound is susceptible to a range of experimental errors. This guide will walk you through the most common issues, from sample collection to data analysis, providing expert insights to overcome these challenges.

Troubleshooting Guides: A Problem-and-Solution Approach

Issue 1: Poor Peak Shape or Tailing for this compound

Q: My chromatogram for this compound shows a broad or tailing peak. What are the likely causes and how can I fix it?

A: Poor peak shape is a common chromatographic issue that can significantly impact the accuracy and precision of quantification. The underlying causes can often be traced to interactions between the analyte, the mobile phase, and the stationary phase.

Causality Explained: this compound, being a secondary amine, is basic and prone to interacting with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to peak tailing. Additionally, issues with the mobile phase composition or sample solvent can cause peak distortion.

Troubleshooting Protocol:

-

Mobile Phase pH Adjustment:

-

Rationale: The pH of the mobile phase dictates the ionization state of this compound. At a pH well below its pKa, the amine group will be protonated, which can improve its interaction with the stationary phase and reduce tailing.

-

Action: Incorporate a small amount of an acidic modifier, such as formic acid (typically 0.1%), into the mobile phase to ensure a consistent and appropriate pH.[2]

-

-

Column Selection and Health:

-

Rationale: Not all C18 columns are the same. Columns with end-capping to block residual silanol groups are less likely to cause peak tailing for basic compounds. A degraded or contaminated column can also be a culprit.

-

Action:

-

Use a high-purity, end-capped C18 column.

-

If the column is old or has been used with complex matrices, try flushing it with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, and finally your mobile phase).

-

If the problem persists, replace the column.

-

-

-

Sample Solvent Composition:

-

Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening.

-

Action: Ensure your final sample solvent is as close in composition to the initial mobile phase conditions as possible. If a strong solvent is required for extraction, perform a solvent evaporation and reconstitution step into a weaker, mobile-phase-compatible solvent.

-

Issue 2: Inconsistent or Low Recovery of this compound

Q: I am experiencing variable and lower-than-expected recovery for this compound during my sample preparation. What could be going wrong?

A: Sample preparation is a critical step and a significant source of error in bioanalysis.[3] Inconsistent recovery points to issues with the extraction procedure or analyte stability during processing.